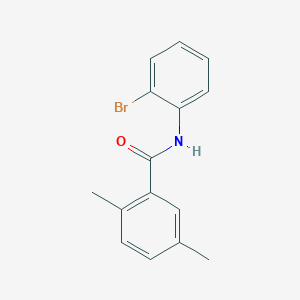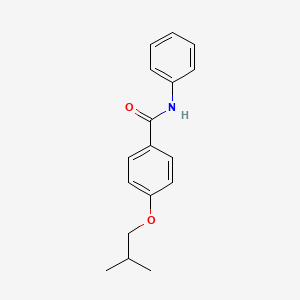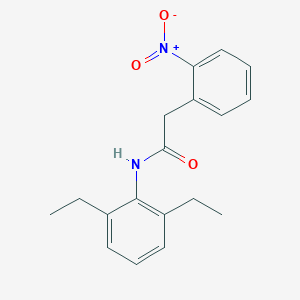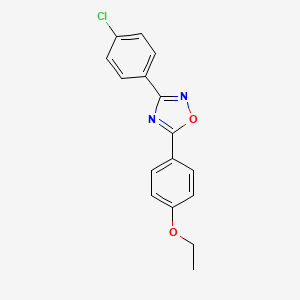![molecular formula C15H15BrN2O3S B5771575 N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide CAS No. 424818-36-0](/img/structure/B5771575.png)
N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide
Descripción general
Descripción
N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide, also known as BTE-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BTE-1 is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in transcriptional regulation and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disease.
Mecanismo De Acción
N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide inhibits the function of BET proteins by binding to the bromodomain, which is a conserved domain that recognizes acetylated lysine residues on histones. BET proteins play a role in the regulation of gene expression by recruiting transcriptional machinery to specific genes. By inhibiting the function of BET proteins, N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide disrupts the transcriptional programs that are required for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to have several biochemical and physiological effects on cancer cells. N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide inhibits the expression of oncogenes such as c-Myc and Bcl-2, which are required for the growth and survival of cancer cells. N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide also induces apoptosis, or programmed cell death, in cancer cells. In addition, N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to inhibit the migration and invasion of cancer cells, which are required for metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide is its specificity for BET proteins, which reduces the potential for off-target effects. N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has also been shown to be effective in animal models of cancer, which suggests that it has the potential to be developed into a therapeutic agent. However, one of the limitations of N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide is its solubility, which can make it difficult to administer in vivo. In addition, N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has not been tested in clinical trials, so its safety and efficacy in humans are unknown.
Direcciones Futuras
There are several future directions for the research on N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide. One area of research is the development of more potent and selective BET inhibitors. Another area of research is the identification of biomarkers that can predict the response to BET inhibitors in cancer patients. In addition, the combination of BET inhibitors with other therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of BET inhibitors for the treatment of other diseases, such as inflammation and cardiovascular disease, is an area of potential future research.
Métodos De Síntesis
The synthesis of N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromo-4-methylphenol with acetyl chloride to form 2-bromo-4-methylphenyl acetate. The second step involves the reaction of 2-bromo-4-methylphenyl acetate with 2-thiophenecarboxaldehyde to form 2-(2-thienyl)ethan-1-ol. The final step involves the reaction of 2-(2-thienyl)ethan-1-ol with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide.
Aplicaciones Científicas De Investigación
N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research has been cancer, where BET proteins have been shown to play a role in the regulation of oncogenes. N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide has also been shown to be effective in animal models of cancer, where it has been shown to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
[(Z)-(1-amino-2-thiophen-2-ylethylidene)amino] 2-(2-bromo-4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-10-4-5-13(12(16)7-10)20-9-15(19)21-18-14(17)8-11-3-2-6-22-11/h2-7H,8-9H2,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPUFPJJUZMFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)ON=C(CC2=CC=CS2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)O/N=C(/CC2=CC=CS2)\N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157821 | |
| Record name | [1-Imino-2-(2-thienyl)ethyl]azanyl 2-(2-bromo-4-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
424818-36-0 | |
| Record name | [1-Imino-2-(2-thienyl)ethyl]azanyl 2-(2-bromo-4-methylphenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=424818-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-Imino-2-(2-thienyl)ethyl]azanyl 2-(2-bromo-4-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501157821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)


![1-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5771518.png)
![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)

![4-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5771534.png)
![4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)



![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5771577.png)
![4-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5771583.png)
